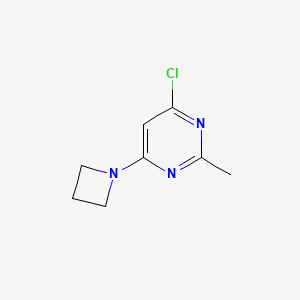

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azetidinone derivatives has been reported in the literature. For instance, a sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . Another study reported the synthesis of N-substituted-3-chloro-2-azetidinone derivatives through condensation reaction of isoniazide with substituted aldehyde .Molecular Structure Analysis

The molecular structure of azetidinone derivatives has been studied. Ab initio UHF calculations predicted the neutral azetidin-1-yl radical to have a puckered ring structure, with puckering angles 12.0 and 15.4° on the STO-3G and 6-31G* levels, respectively .Chemical Reactions Analysis

Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of azetidinone derivatives, demonstrating significant potential against various bacterial and fungal strains. For instance, the synthesis of azetidinone derivatives from quinoline nucleus containing 1,3,4-oxadiazole and their in vitro screening for antimicrobial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans reveal promising results (Desai & Dodiya, 2014). Additionally, novel azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and showed excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ayyash & Habeeb, 2019).

Antidepressant and Nootropic Agents

Research on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents has been conducted. Specific compounds demonstrated the highest antidepressant activity and nootropic activity in animal models, suggesting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).

Anti-inflammatory and Analgesic Activity

Azetidinone derivatives have also been explored for their anti-inflammatory and analgesic activities. A study synthesized novel azetidin-2-ones and evaluated their effects, showing potent and significant results compared to indomethacin, a standard anti-inflammatory drug (Sharma et al., 2013). This indicates their potential for therapeutic use in inflammation and pain management.

Antitubercular Activities

Another application is in the synthesis of pyrimidine-azetidinone analogues for their antioxidant, antimicrobial, and antitubercular activities. These compounds have been tested against mycobacterium tuberculosis, offering insights into designing more potent antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Zukünftige Richtungen

The future directions for the study of “4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, a recent study described the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .

Wirkmechanismus

Target of Action:

Azetidinones primarily exert their pharmacological effects by interacting with bacterial cell wall synthesis. Specifically, they inhibit enzymes involved in peptidoglycan cross-linking, which is crucial for maintaining bacterial cell wall integrity. By disrupting this process, azetidinones compromise the structural stability of bacterial cell walls, leading to cell lysis and death .

Action Environment:

Environmental factors can influence azetidinone efficacy and stability:

- Optimal activity occurs at physiological pH. Stability may vary with temperature. Moisture can affect stability.

Eigenschaften

IUPAC Name |

4-(azetidin-1-yl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-6-10-7(9)5-8(11-6)12-3-2-4-12/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEJBHSLQQJBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-1-yl)-6-chloro-2-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

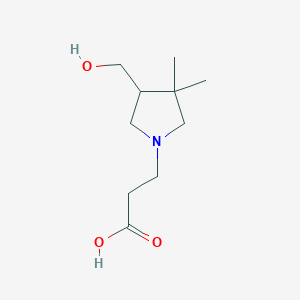

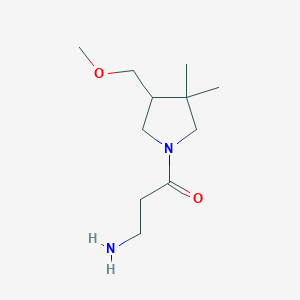

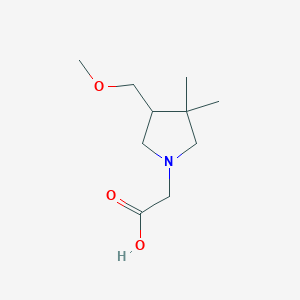

![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)

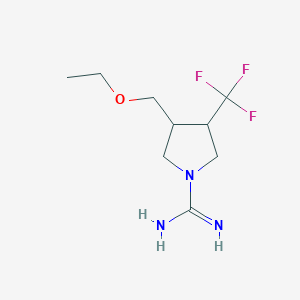

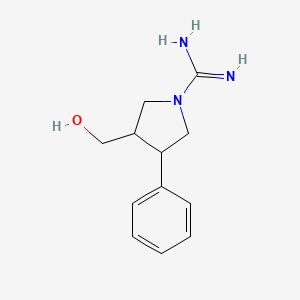

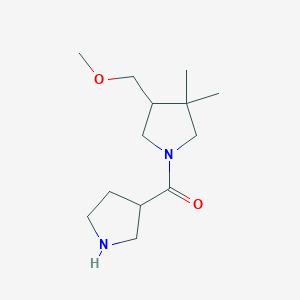

![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)

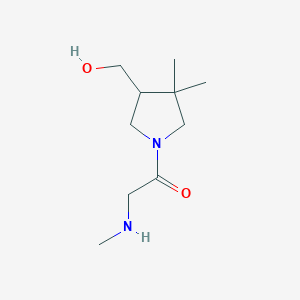

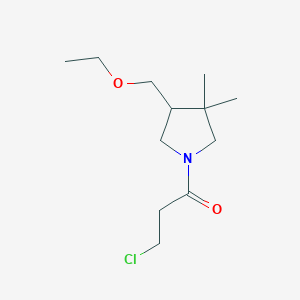

![3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1479139.png)

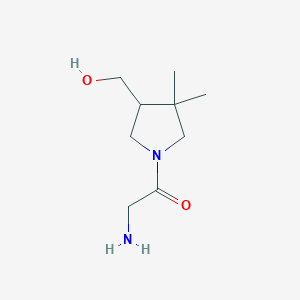

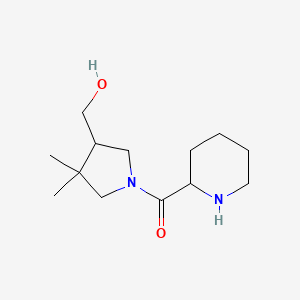

![(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1479144.png)